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The most detailed technical data comes from computational studies on molecules with boron-oxygen

multiple bonds. The table below summarizes key quantitative findings from these investigations [1] [2].

Primary
Compound / B-O Bond Bond . L
Characterization Key Finding
System Length (A) Order
Method
Acyclic ~1.2 Triple [1] MP2/DFT Geometry Bond length and orbital
HN=CH- [2] Optimization, NBO composition consistent with
CH=CH-NH- Analysis a B=O triple bond,
BO analogous to H-B=0O [1].
Cyclic (- ~1.304 Double MP2/DFT Geometry The cyclic structure
HN=CH- [1] [2] Optimization, NBO stabilizes a bond with
CH=CH-NH- Analysis significant double-bond
B-)O character, lowering energy
by ~30 kcal/mol [1].
H(_2)BOH Information not  Double MP2 Geometry The boron-oxygen bond was

specified in
sources

[3]

Optimization, NBO
Analysis

analyzed to have double
bond character [3].

© 2026 Smolecule. All rights reserved.

1/6

Tech Support


https://www.smolecule.com/products/s618643?utm_src=pdf-body
https://www.smolecule.com/products/s618643?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2559978/
https://www.academia.edu/34494916/A_Computational_Characterization_of_Boron_Oxygen_Multiple_Bonding_in_HN_CH_CH_CH_NH_BO
https://pmc.ncbi.nlm.nih.gov/articles/PMC2559978/
https://www.academia.edu/34494916/A_Computational_Characterization_of_Boron_Oxygen_Multiple_Bonding_in_HN_CH_CH_CH_NH_BO
https://pmc.ncbi.nlm.nih.gov/articles/PMC2559978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2559978/
https://www.academia.edu/34494916/A_Computational_Characterization_of_Boron_Oxygen_Multiple_Bonding_in_HN_CH_CH_CH_NH_BO
https://pmc.ncbi.nlm.nih.gov/articles/PMC2559978/
https://link.springer.com/article/10.1007/s11224-015-0730-5
https://link.springer.com/article/10.1007/s11224-015-0730-5
https://www.smolecule.com/products/s618643?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Compound / B-O Bond Bond
System Length (A) Order

Boronic Acids Information not Complex
R-B(OH)(_2) specified in [3]
sources

Primary
Characterization
Method

MP2 Geometry
Optimization, NBO
Analysis

Key Finding

Bonding has a significant
contribution from dative (

p\pi-p\pi ) bonding [3].

This computational workflow illustrates the general process for characterizing boron-oxygen bonds:
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:
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Click to download full resolution via product page

Computational workflow for determining boron-oxygen bond order.

Insights for Research and Drug Development
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Based on the compiled research, here are some key points relevant to scientific and drug development

applications:

¢ Validating Computational Methods: The studies show that while popular DFT functionals like
B3LYP with 6-311++G(d,p) basis sets are computationally efficient, their reliability for boron
chemistry can vary [1]. Higher-level methods like MP2 with correlation-consistent basis sets (e.g., cc-
pVTZ) are often used for benchmarking and are considered more rigorous [1] [3].

e Bond Stability in Design: The drastic stabilization (by ~30 kcal/mol) of the boron-oxygen bond upon
cyclization from a triple to a double bond highlights the profound impact of molecular geometry on
reactivity and stability [1]. This is a critical consideration when designing boronate-based protease
inhibitors or other pharmacologically active molecules.

¢ Context of Dihydrogen Borate: In agueous chemistry, "dihydrogen borate" typically refers to
Hz2BOs~, an anion derived from boric acid[B(OH)s3]. In this common form, the boron is tricoordinate
and forms single bonds to oxygen [4] [5]. The multiple bonding discussed in the computational studies
applies to specific, often transient or stabilized, molecular systems.

How to Proceed Further

To obtain the specific experimental protocol for dihydrogen borate you're looking for, I suggest these steps:

e Consult Specialized Databases: Search deeper in crystallographic databases like the Cambridge
Structural Database (CSD) for structures containing "dihydrogen borate" or similar moieties to find
experimental bond lengths.

¢ Review Synthetic Literature: Look for experimental procedures detailing the synthesis and isolation
of the specific compound (9E) -9-0ctadecen-1-yl dihydrogen borate [6] or similar
organoborates. The full text of these papers should describe the characterization methods used.

¢ Refine Your Search: Use more specific terms related to the actual compound of interest, such as its
full name or CAS number, in scientific literature search engines like PubMed, Scopus, or Web of
Science.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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